![molecular formula C18H14N4O3 B7647293 1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7647293.png)
1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
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Overview
Description
1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as IMOB, is a chemical compound with potential applications in scientific research.
Mechanism of Action
1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the growth of new blood vessels that supply nutrients to cancer cells).
Advantages and Limitations for Lab Experiments
One advantage of 1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is that it has been shown to be effective in inhibiting cancer cell growth in vitro. However, its effectiveness in vivo has not yet been fully established, and further research is needed to determine its potential as a cancer treatment. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound for potential cancer treatment. Finally, studies on the potential use of this compound in combination with other cancer treatments are also needed to determine its potential as a complementary therapy.
Synthesis Methods
1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate can be synthesized through a multi-step process involving the reaction of indazole with 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The resulting compound can then be purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific proteins and pathways involved in cancer progression.
properties
IUPAC Name |
1H-indazol-7-ylmethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-20-22-17(25-11)14-7-2-3-8-15(14)18(23)24-10-13-6-4-5-12-9-19-21-16(12)13/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQYGHWACZUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OCC3=CC=CC4=C3NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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